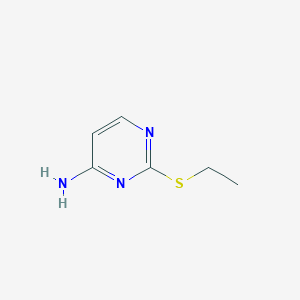

4-Pyrimidinamine, 2-(ethylthio)-

Beschreibung

Contextualization within the Pyrimidine (B1678525) Chemical Space

The pyrimidine scaffold is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds and approved drugs. mdpi.com The chemical space of pyrimidines is incredibly broad, encompassing a wide range of substituents at various positions on the ring. These substitutions significantly influence the molecule's physicochemical properties and biological activity. nih.gov

The subject of this article, 4-Pyrimidinamine, 2-(ethylthio)-, is characterized by two key functional groups attached to the pyrimidine core: an amino group (-NH2) at position 4 and an ethylthio group (-S-CH2CH3) at position 2. The presence of the amino group often imparts hydrogen bonding capabilities, which are crucial for interactions with biological targets. The ethylthio group, a type of thioether, introduces a lipophilic and flexible side chain, which can influence the compound's absorption, distribution, metabolism, and excretion (ADME) properties. frontiersin.orgtandfonline.com

| Property | Value |

|---|---|

| Molecular Formula | C9H15N3 |

| Molecular Weight | 165.235 g/mol |

| Density | 1.032 g/cm³ |

| Boiling Point | 283.7°C at 760 mmHg |

| Flash Point | 150.1°C |

| LogP | 2.07320 |

| Vapor Pressure | 0.00311 mmHg at 25°C |

| Refractive Index | 1.544 |

Historical Perspectives on Thioether-Substituted Pyrimidines in Medicinal Chemistry

The incorporation of thioether moieties into pyrimidine structures has a rich history in medicinal chemistry. Research dating back several decades has explored the biological activities of 2-alkylthio- and 2-benzylthio-pyrimidine derivatives. google.com These investigations have revealed a wide spectrum of pharmacological effects, including antimicrobial, antiviral, anti-inflammatory, and antitumor properties. nih.govscirp.org

Research Gaps and Significance of 4-Pyrimidinamine, 2-(ethylthio)- as a Research Lead

Despite the extensive research on thioether-substituted pyrimidines, specific compounds like 4-Pyrimidinamine, 2-(ethylthio)- may remain underexplored. The unique combination of an amino group at position 4 and an ethylthio group at position 2 presents a distinct chemical entity with the potential for novel biological activities. While broader classes of pyrimidine thioethers have been investigated for their antidepressant and anxiolytic properties, the specific contribution of the 4-amino substitution in conjunction with the 2-ethylthio group warrants further investigation. researchgate.net

The significance of 4-Pyrimidinamine, 2-(ethylthio)- as a research lead lies in its potential to serve as a scaffold for the development of new therapeutic agents. Its structural features suggest the possibility of interactions with various biological targets. For example, the amino group could act as a hydrogen bond donor, while the thioether could engage in hydrophobic interactions. This dual functionality makes it an attractive candidate for screening against a wide range of enzymes and receptors.

Further research into the synthesis, characterization, and biological evaluation of 4-Pyrimidinamine, 2-(ethylthio)- and its analogs could fill existing gaps in our understanding of pyrimidine chemistry and potentially lead to the discovery of new molecules with valuable pharmacological properties. The exploration of its activity in areas such as cancer, infectious diseases, and neurological disorders could be particularly fruitful, given the established precedence of related pyrimidine derivatives in these fields. researchgate.netmdpi.comfrontiersin.org

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-ethylsulfanylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3S/c1-2-10-6-8-4-3-5(7)9-6/h3-4H,2H2,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXVJBOUBVBZMNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC=CC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Pyrimidinamine, 2 Ethylthio and Its Core Scaffolds

De Novo Synthetic Routes to the 2-(ethylthio)pyrimidine (B167729) Nucleus

The formation of the pyrimidine (B1678525) core with the 2-(ethylthio) substituent already in place is a common and efficient strategy. This is typically achieved through cyclocondensation or multi-component reactions.

Cyclocondensation Strategies

Cyclocondensation reactions are a cornerstone in the synthesis of pyrimidine derivatives. These methods involve the reaction of a three-carbon component (a β-dicarbonyl compound or its equivalent) with a compound containing an N-C-N fragment, in this case, S-ethylisothiourea.

A prevalent method involves the condensation of S-alkylisothioureas with β-ketoesters. nih.gov This reaction provides a direct route to 4-pyrimidone-2-thioethers, which can then be further functionalized. For instance, the reaction of S-ethylisothiourea with a suitable β-ketoester in the presence of a base, followed by acid-mediated cyclization, yields a 2-(ethylthio)-4-hydroxypyrimidine. The hydroxyl group can then be converted to an amino group.

The general reaction scheme is as follows: S-ethylisothiourea + β-dicarbonyl compound → 2-(ethylthio)pyrimidine derivative

| Reactant 1 | Reactant 2 | Conditions | Product |

| S-ethylisothiourea | Ethyl acetoacetate | Base (e.g., NaOEt), then acid | 2-(Ethylthio)-6-methyl-4(3H)-pyrimidinone |

| S-ethylisothiourea | Diethyl malonate | Base (e.g., NaOEt) | 2-(Ethylthio)-4,6-pyrimidinediol |

These reactions are versatile, allowing for the synthesis of a variety of substituted pyrimidines by choosing the appropriate β-dicarbonyl starting material. pressbooks.publibretexts.orgyoutube.comvpscience.org

Multi-component Reactions in Pyrimidine Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step. For the synthesis of 4-amino-2-(ethylthio)pyrimidines, a three-component reaction can be employed.

A notable example is the reaction between an aldehyde, malononitrile, and an S-alkylisothiouronium salt in water at room temperature. nih.gov This method provides a direct route to highly substituted 2-alkylthio-4-amino-5-cyanopyrimidines. By selecting the appropriate aldehyde and S-ethylisothiouronium salt, this reaction can be adapted to synthesize precursors to the target molecule.

| Aldehyde | Nitrile | N-C-N Component | Conditions | Product Type |

| Benzaldehyde | Malononitrile | S-Ethylisothiouronium salt | Water, Room Temperature | 4-Amino-6-aryl-2-(ethylthio)pyrimidine-5-carbonitrile |

| Acetaldehyde | Malononitrile | S-Ethylisothiouronium salt | Water, Room Temperature | 4-Amino-6-alkyl-2-(ethylthio)pyrimidine-5-carbonitrile |

This approach is particularly advantageous due to its operational simplicity and use of environmentally benign solvents. nih.gov

Introduction of the Amine Functionality at C4 Position

The introduction of the amino group at the C4 position of the pyrimidine ring can be achieved through either direct amination or by the conversion of a suitable precursor group.

Direct Amination Reactions

Direct amination of a pyrimidine ring at the C4 position is challenging due to the electron-deficient nature of the ring. However, in certain activated systems, direct nucleophilic substitution of a hydrogen atom is possible. More commonly, direct amination is achieved through reactions with aminating agents on an activated pyrimidine precursor, though this is less common than the conversion of a leaving group.

Conversion of Precursor Groups (e.g., Halogenation, Nitration, followed by Reduction)

A more conventional and widely used method for introducing the 4-amino group is through the conversion of a precursor group, most commonly a halogen. The synthesis of a 4-chloro-2-(ethylthio)pyrimidine intermediate is a key step in this strategy.

This intermediate can be prepared by treating the corresponding 4-hydroxy-2-(ethylthio)pyrimidine with a chlorinating agent such as phosphorus oxychloride (POCl₃). Once the 4-chloro derivative is obtained, the amino group can be introduced via nucleophilic aromatic substitution (SNAr) with ammonia (B1221849) or a protected ammonia equivalent.

The reaction of a primary halogenoalkane with a concentrated solution of ammonia in ethanol (B145695) is a well-established method for forming primary amines. chemguide.co.uk This principle can be applied to the amination of 4-chloropyrimidines. The reaction proceeds via a nucleophilic attack of ammonia on the electron-deficient C4 position, leading to the displacement of the chloride ion. chemguide.co.uk

| Starting Material | Reagent | Conditions | Product |

| 4-Chloro-2-(ethylthio)pyrimidine | Ammonia | Ethanol, sealed tube, heat | 4-Pyrimidinamine, 2-(ethylthio)- |

| 4-Chloro-2-(ethylthio)pyrimidine | Ammonium hydroxide | Heat | 4-Pyrimidinamine, 2-(ethylthio)- |

This method is generally efficient, though the reaction conditions may need to be optimized to avoid side reactions.

Another, though less direct, route involves the nitration of the pyrimidine ring at the 4-position, followed by reduction of the nitro group to an amine. However, regioselective nitration at C4 can be challenging and this method is less common for this specific substitution pattern.

Formation of the Ethylthio Moiety at C2 Position

The ethylthio group at the C2 position can be introduced in several ways. The most straightforward method is to use S-ethylisothiourea as a building block in a cyclocondensation reaction, as described in section 2.1.1. This incorporates the 2-(ethylthio) group directly into the pyrimidine ring during its formation.

Alternatively, one can start with a 2-thiopyrimidine derivative. This can be synthesized by using thiourea (B124793) in the initial cyclocondensation reaction. The resulting 2-mercaptopyrimidine (B73435) can then be S-alkylated with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a base.

| Starting Material | Reagent | Base | Solvent | Product |

| 4-Amino-2-mercaptopyrimidine | Ethyl iodide | Sodium hydroxide | Ethanol | 4-Pyrimidinamine, 2-(ethylthio)- |

| 4-Hydroxy-2-mercaptopyrimidine | Ethyl bromide | Potassium carbonate | DMF | 4-Hydroxy-2-(ethylthio)pyrimidine |

This two-step approach of forming the 2-thiopyrimidine followed by alkylation offers flexibility in introducing various alkylthio groups.

Thiolation and Alkylation Reactions

A prevalent strategy for synthesizing 2-(alkylthio)pyrimidine scaffolds involves a two-step sequence: initial formation of a pyrimidine-2-thione (or 2-mercaptopyrimidine) followed by S-alkylation. The pyrimidine-2-thione core is commonly constructed via the condensation of a three-carbon component, such as a chalcone (B49325) or a β-ketoester, with thiourea in the presence of a base like potassium hydroxide. nih.gov

Once the pyrimidine-2-thiol (B7767146) is formed, it can be readily alkylated at the sulfur atom. This S-alkylation is typically achieved by treating the thiol or its corresponding thiolate salt with an ethylating agent, such as ethyl iodide or ethyl bromide, to introduce the ethylthio group. nih.govmdpi.com

An alternative, more direct approach is the condensation of an S-alkylisothiourea with a β-ketoester. nih.gov This method constructs the 2-(alkylthio)pyrimidine ring in a single step, circumventing the need to isolate the intermediate thiol. However, these reactions can require harsh conditions. To mitigate this, a one-pot method using a sequential base- and acid-mediated condensation has been developed, which proceeds under milder conditions and offers good to excellent yields. nih.govrsc.org

| Precursors | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Chalcone derivative, Thiourea | KOH, Ethanol, Reflux | Pyrimidine-2-thiol | nih.gov |

| β-ketoester, S-isopropyl isothiouronium iodide | Base-initiated condensation | 4-Pyrimidone-2-thioether | nih.gov |

| Pyrimidine-2-thione | Alkyl Halide (e.g., Methyl Iodide) | S-alkylated pyrimidine | nih.gov |

Nucleophilic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) is a cornerstone in the synthesis of functionalized pyrimidines, including 4-Pyrimidinamine, 2-(ethylthio)-. This strategy typically involves a pyrimidine ring activated with a good leaving group, most commonly a halogen atom (e.g., chlorine), at the 2-position.

The synthesis begins with a precursor such as 2,4-dichloropyrimidine. The differential reactivity of the chlorine atoms at the C2 and C4 positions allows for sequential and regioselective substitutions. The C4 position is generally more reactive towards nucleophiles than the C2 position. An amine can be introduced at the C4 position, followed by the substitution of the C2 chlorine with an ethylthiolate nucleophile, such as sodium ethylthiolate. The reaction of ethyl 2-(4,6-dichloropyrimidin-2-ylthio)octanoate with 2,3-dimethylaniline (B142581) illustrates a similar substitution pattern, where one chloro group is replaced by the amine. mdpi.com

The lability of groups other than halogens, such as a methylthio group, has also been demonstrated. For instance, studies on ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate show that while many nucleophiles replace the chlorine at C4, some can displace the methylthio group at C2, indicating that the leaving group's nature and the reaction conditions are critical determinants of the final product. rsc.org

| Substrate | Nucleophile | Solvent/Base | Product Type | Reference |

|---|---|---|---|---|

| Ethyl 2-(4,6-dichloropyrimidin-2-ylthio)octanoate | 2,3-Dimethylaniline | Ethanol / Triethylamine | 4-Anilino-6-chloropyrimidine derivative | mdpi.com |

| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Dimethylamine | - | 4-Dimethylamino-2-methylthiopyrimidine derivative | rsc.org |

| Ethyl thiopicrate | Aliphatic amines (e.g., pyrrolidine) | Dimethyl sulfoxide (B87167) | Displacement of ethylthio group | rsc.org |

Catalytic Approaches in 4-Pyrimidinamine, 2-(ethylthio)- Synthesis

Modern synthetic chemistry increasingly employs catalytic methods to construct heterocyclic rings, offering advantages in efficiency, atom economy, and milder reaction conditions. While specific catalytic syntheses for 4-Pyrimidinamine, 2-(ethylthio)- are not extensively detailed, general catalytic strategies for pyrimidine synthesis are well-established and applicable.

Transition metal catalysts, including nickel, ruthenium, and copper, are effective for pyrimidine synthesis via multicomponent reactions. mdpi.com For example, nickel-catalyzed dehydrogenative multicomponent coupling of alcohols and amidines provides a route to the pyrimidine core. mdpi.com Ruthenium complexes have been used to catalyze the synthesis of 2-(N-alkylamino)pyrimidines directly from guanidine (B92328) salts and alcohols. mdpi.com Copper-catalyzed cycloaddition reactions of alkynes with amidines or guanidines also serve as a powerful tool for constructing the pyrimidine ring. mdpi.com These methods focus on the formation of the core C-C and C-N bonds of the ring. The introduction of the 2-(ethylthio) group could be envisioned through a subsequent catalytic C-S cross-coupling reaction, for instance, a palladium- or copper-catalyzed thiolation of a 2-halopyrimidine precursor.

Flow Chemistry and Continuous Synthesis Methodologies

Flow chemistry offers significant advantages for the synthesis of heterocyclic compounds, including enhanced safety, better process control, and improved scalability. The application of automated high-temperature and high-pressure flow reactors has been demonstrated for the efficient synthesis of fused pyrimidine derivatives from common starting materials. acs.org By precisely controlling parameters such as temperature, pressure, and residence time, flow reactors can facilitate reactions that are challenging in traditional batch setups, often leading to higher yields and purity. acs.org

This technology is directly applicable to the synthesis of 4-Pyrimidinamine, 2-(ethylthio)-. Key reaction steps, such as the initial ring-forming condensation or subsequent nucleophilic substitutions, could be adapted to a continuous flow process. This would enable a more streamlined, efficient, and scalable production of the target compound and its intermediates.

Stereoselective Synthesis of Chiral Analogues

The parent compound, 4-Pyrimidinamine, 2-(ethylthio)-, is an achiral molecule, meaning it does not have a non-superimposable mirror image. Therefore, stereoselective synthesis is not applicable to its direct preparation.

However, the principles of stereoselective synthesis are highly relevant for the preparation of chiral analogues, where a stereocenter is introduced into the molecule, for example, by modifying the ethylthio group or adding a chiral substituent to the amino group or the pyrimidine ring. There are established methodologies for creating such chiral heterocyclic compounds.

One powerful approach is biocatalysis, using enzymes to control stereochemical outcomes. Dihydroxyacetone phosphate (B84403) (DHAP)-dependent aldolases, for instance, can catalyze the aldol (B89426) addition of DHAP to aldehyde derivatives of pyrimidine bases, generating acyclic nucleoside analogues with two new, well-defined stereocenters. nih.gov Another common strategy involves the use of a chiral auxiliary. For example, (R)- or (S)-tert-butanesulfinamide can be condensed with an aldehyde to form a chiral sulfinyl imine. A subsequent stereoselective addition of a nucleophile to this imine, followed by removal of the auxiliary, yields a chiral amine that can be incorporated into a pyrimidine structure. nih.gov These methods provide reliable pathways to enantiomerically pure or enriched chiral pyrimidine derivatives.

Derivatization and Structural Modification Strategies for 4 Pyrimidinamine, 2 Ethylthio

Modifications on the Pyrimidine (B1678525) Ring System

Substitution Patterns at C5 and C6

The C5 and C6 positions of the pyrimidine ring offer opportunities for the introduction of a variety of substituents, which can modulate the electronic and steric profile of the molecule.

The C5 position of the pyrimidine ring is often the most nucleophilic carbon and can be functionalized through various reactions. arkat-usa.org For instance, formylation at the C5 position can be achieved using Vilsmeier-type conditions. arkat-usa.org This aldehyde functionality can then serve as a handle for further modifications. Another common modification is the introduction of a cyano group at C5, which can be accomplished through different synthetic routes. derpharmachemica.com Halogenation, such as bromination, at the C5 position also provides a key intermediate for subsequent cross-coupling reactions. vu.lt

The C6 position can also be substituted, often with aryl or chloro groups. For example, 6-phenyl derivatives have been synthesized, which can influence the planarity and solubility of the molecule. rsc.org The introduction of a chlorine atom at C6 creates a reactive site for nucleophilic substitution, allowing for the introduction of a wide range of functionalities. iomcworld.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have been effectively used to introduce aryl substituents at the C4 and C6 positions of the pyrimidine ring. researchgate.net

Table 1: Examples of C5 and C6 Substituted Pyrimidine Derivatives

| Position | Substituent | Synthetic Method | Reference |

| C5 | Cyano (-CN) | Reaction with cyanating agents | derpharmachemica.com |

| C5 | Formyl (-CHO) | Vilsmeier-Haack reaction | arkat-usa.org |

| C5 | Bromo (-Br) | Electrophilic bromination | vu.lt |

| C6 | Phenyl (-C6H5) | Condensation reactions | rsc.org |

| C6 | Chloro (-Cl) | Chlorination reactions | iomcworld.com |

| C4/C6 | Diaryl | Suzuki-Miyaura coupling | researchgate.net |

Introduction of Heteroatoms into the Ring

While the core structure is a pyrimidine ring, derivatization strategies can lead to the formation of fused heterocyclic systems, effectively introducing additional heteroatoms. These fused systems can significantly alter the three-dimensional shape and electronic properties of the parent molecule.

For example, condensation reactions of appropriately substituted pyrimidines can lead to the formation of fused systems like thieno[2,3-d]pyrimidines, pyrido[2,3-d]pyrimidines, and furo[2,3-d]pyrimidines. vu.ltresearchgate.netbohrium.com The synthesis of these fused rings often involves the reaction of a substituted aminopyrimidine with a bifunctional reagent, leading to cyclization. For instance, reaction with ethyl chloroacetate (B1199739) can lead to furo[2,3-d]pyrimidine (B11772683) derivatives. researchgate.net The formation of pyrimido[4,5-d]pyrimidines can be achieved from 4-aminopyrimidine-5-carbonitrile (B127032) derivatives. derpharmachemica.com These fused systems introduce additional nitrogen, oxygen, or sulfur atoms, creating novel heterocyclic scaffolds with distinct chemical properties.

Structural Variations of the C4-Amine Group

Alkylation and Acylation of the Amine

The nitrogen atom of the C4-amino group can be readily alkylated or acylated to introduce new functional groups. N-alkylation can be achieved by reacting the aminopyrimidine with alkyl halides. libretexts.org However, this method can sometimes lead to mixtures of mono- and dialkylated products. More controlled alkylation can be achieved using alternative methods. For instance, reductive amination of a carbonyl compound in the presence of the aminopyrimidine can yield N-alkylated products.

N-acylation is another common modification, where the amino group reacts with acylating agents such as acyl chlorides or anhydrides to form amides. rsc.org For example, reaction with acetic anhydride (B1165640) can introduce an acetyl group. derpharmachemica.com These acylated derivatives can exhibit different solubility and hydrogen bonding properties compared to the parent amine.

Table 2: Examples of N-Alkylated and N-Acylated Derivatives

| Modification | Reagent | Product Type | Reference |

| N-Alkylation | Alkyl Halide | N-Alkylaminopyrimidine | libretexts.org |

| N-Acylation | Acetic Anhydride | N-Acetylaminopyrimidine | derpharmachemica.com |

| N-Arylation | Aryl Halide (Buchwald-Hartwig) | N-Arylaminopyrimidine | nih.govacs.org |

Formation of Cyclic Amine Analogues

The C4-amino group can be incorporated into a cyclic structure, leading to the formation of heterocyclic rings fused at the C4 position or the introduction of a cyclic amine substituent. The synthesis of derivatives containing cyclic amines like morpholine (B109124) and piperazine (B1678402) at the C2 position has been reported, and similar strategies can be applied to the C4 position. mdpi.com

Furthermore, intramolecular cyclization reactions can lead to the formation of fused heterocyclic systems incorporating the C4-nitrogen. For example, reaction with appropriate bifunctional reagents can lead to the formation of imidazo[1,2-c]pyrimidines or other fused systems. semanticscholar.org These modifications can significantly constrain the conformation of the C4-substituent and introduce new structural features.

Diversification of the C2-Ethylthio Moiety

The C2-ethylthio group is another key site for structural modification. The sulfur atom can be oxidized, and the entire ethylthio group can be replaced with other functionalities.

The sulfur atom of the ethylthio group can be oxidized to a sulfoxide (B87167) or a sulfone using oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA). vu.lt These oxidized derivatives have different electronic properties and hydrogen bonding capabilities compared to the parent thioether.

The C2-ethylthio group can also be displaced by other nucleophiles or modified through cross-coupling reactions. The Liebeskind-Srogl cross-coupling reaction allows for the coupling of thioethers with boronic acids, providing a route to C2-aryl or C2-heteroaryl derivatives. mdpi.com This reaction is a powerful tool for introducing a wide range of substituents at the C2 position. Additionally, the ethylthio group can be replaced by various amino groups through nucleophilic substitution, leading to 2-amino-substituted pyrimidines. researchgate.net This transformation significantly alters the character of the C2 substituent from a thioether to an amino group.

Table 3: Examples of C2-Moiety Diversification

| Modification | Reagent/Reaction | Resulting Group | Reference |

| Oxidation | m-CPBA | Sulfoxide (-SOEt), Sulfone (-SO2Et) | vu.lt |

| C-C Coupling | Boronic Acid (Liebeskind-Srogl) | Aryl/Heteroaryl | mdpi.com |

| C-N Coupling | Amines | Substituted Amino | researchgate.net |

Chain Elongation and Branching of the Alkyl Group

Modification of the 2-ethylthio group through chain elongation and branching is a key strategy to modulate the lipophilicity and steric profile of the molecule. These changes can influence the compound's interaction with biological targets.

Chain Elongation: The synthesis of analogs with longer alkyl chains at the 2-thio position can be achieved through the S-alkylation of a 2-thiouracil (B1096) or 2-mercaptopyrimidine (B73435) precursor with various alkyl halides. This approach allows for the introduction of propyl, butyl, and longer straight-chain alkyl groups. A general method involves the reaction of 2-thiouracil with an appropriate alkyl halide in the presence of a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). mdpi.com

Branching: The introduction of branched alkyl chains, such as isopropyl or sec-butyl groups, follows a similar synthetic route using the corresponding branched alkyl halides. These modifications can introduce conformational constraints and alter the binding orientation of the molecule. For instance, the synthesis of 2-(sec-butylthio) derivatives has been reported in the context of exploring structure-activity relationships.

A variety of 2-alkylthio-4-aminopyrimidine derivatives with different alkyl chain lengths and branching patterns can be synthesized to systematically probe the effects of these modifications.

Table 1: Examples of Chain Elongation and Branching of the 2-Alkylthio Group

| Compound Name | Modification Strategy | Precursors |

|---|---|---|

| 4-Pyrimidinamine, 2-(propylthio)- | Chain Elongation | 2-Mercapto-4-aminopyrimidine, 1-bromopropane |

| 4-Pyrimidinamine, 2-(isopropylthio)- | Branching | 2-Mercapto-4-aminopyrimidine, 2-bromopropane |

| 4-Pyrimidinamine, 2-(butylthio)- | Chain Elongation | 2-Mercapto-4-aminopyrimidine, 1-bromobutane |

| 4-Pyrimidinamine, 2-(sec-butylthio)- | Branching | 2-Mercapto-4-aminopyrimidine, 2-bromobutane |

Oxidation to Sulfoxide and Sulfone Derivatives

The sulfur atom in the 2-ethylthio group is susceptible to oxidation, providing a straightforward route to the corresponding sulfoxide and sulfone derivatives. This transformation significantly alters the electronic properties and hydrogen bonding capacity of the molecule.

Sulfoxide Synthesis: Selective oxidation to the sulfoxide can be achieved using a variety of mild oxidizing agents. A common method involves the use of hydrogen peroxide in glacial acetic acid, which allows for the controlled oxidation of sulfides to sulfoxides in high yields. nih.gov Other reagents, such as m-chloroperoxybenzoic acid (mCPBA) or Oxone, can also be employed, with careful control of stoichiometry and reaction conditions to prevent over-oxidation to the sulfone. acs.orgcdmf.org.br The use of catalysts like Zr/SiW12/GO with H2O2 has also been reported for the selective oxidation of sulfides to sulfoxides. nih.gov

Sulfone Synthesis: Further oxidation of the sulfoxide or direct oxidation of the thioether to the sulfone can be accomplished using stronger oxidizing agents or harsher reaction conditions. Reagents like potassium permanganate (B83412) or an excess of hydrogen peroxide are effective for this transformation. organic-chemistry.org The resulting sulfonyl group is a strong electron-withdrawing group and can act as a good leaving group in nucleophilic aromatic substitution reactions.

Table 2: Oxidation Products of 4-Pyrimidinamine, 2-(ethylthio)-

| Compound Name | Oxidation State | Typical Reagents |

|---|---|---|

| 4-Pyrimidinamine, 2-(ethylsulfinyl)- | Sulfoxide | H₂O₂/Acetic Acid, mCPBA |

| 4-Pyrimidinamine, 2-(ethylsulfonyl)- | Sulfone | KMnO₄, excess H₂O₂ |

Replacement with Different Thioether, Sulfonyl, or Sulfinyl Groups

The 2-ethylthio group can be replaced with a variety of other sulfur-containing functionalities, as well as with non-sulfur groups, to further diversify the chemical structure.

Replacement of the Thioether: The 2-ethylthio group itself is not an ideal leaving group for nucleophilic substitution. However, after oxidation to the corresponding sulfone (2-(ethylsulfonyl)-4-pyrimidinamine), the sulfonyl group becomes an excellent leaving group. This allows for the introduction of a wide range of nucleophiles at the C2 position, including different thioalkoxides to generate new thioether derivatives. acs.orgresearchgate.net For example, reaction with sodium methanethiolate (B1210775) would yield 4-pyrimidinamine, 2-(methylthio)-.

Introduction of Different Sulfonyl and Sulfinyl Groups: While direct replacement of the sulfonyl or sulfinyl group is not a common strategy, new sulfonyl and sulfinyl derivatives can be synthesized starting from the corresponding thioether. For instance, to obtain 4-pyrimidinamine, 2-(phenylsulfinyl)-, one would first synthesize 4-pyrimidinamine, 2-(phenylthio)- and then perform a controlled oxidation.

Displacement by Other Nucleophiles: The 2-ethylsulfonyl group can be displaced by a variety of nucleophiles, including amines, alkoxides, and cyanides, leading to a broad range of 2-substituted 4-aminopyrimidines. acs.orgrsc.org This highlights the utility of the sulfone as a key intermediate for generating diverse compound libraries.

Synthesis of Hybrid Molecules Incorporating the 4-Pyrimidinamine, 2-(ethylthio)- Scaffold

The 4-pyrimidinamine, 2-(ethylthio)- core can be incorporated into larger, hybrid molecules to combine its structural features with those of other pharmacophores or functional moieties. This approach is often employed in drug discovery to create bifunctional molecules or to explore new chemical space.

The synthesis of such hybrid molecules typically involves the functionalization of the 4-amino group or the pyrimidine ring itself. For example, the amino group can be acylated or alkylated to attach other molecular fragments. Alternatively, if a suitable functional group is present on the pyrimidine ring (e.g., a halo or hydroxyl group introduced at other positions), it can be used as a handle for coupling reactions.

One reported strategy involves the fusion of a pyrimidine ring with other heterocyclic systems. For example, chromenopyrimidine derivatives have been synthesized through cyclization reactions of appropriately substituted pyrimidines. nih.gov While not starting directly from 4-pyrimidinamine, 2-(ethylthio)-, these methods demonstrate the feasibility of incorporating the pyrimidine scaffold into more complex, fused ring systems. Another approach is the design and synthesis of hybrid molecules by merging a 2,4-diaminopyrimidine (B92962) scaffold with other biologically active units, such as tetrahydrocarbazole. organic-chemistry.org

Solid-Phase Synthesis and Combinatorial Chemistry Approaches

Solid-phase synthesis and combinatorial chemistry are powerful tools for the rapid generation of large libraries of related compounds, facilitating high-throughput screening and the systematic exploration of structure-activity relationships.

Solid-Phase Synthesis: The 4-pyrimidinamine, 2-(ethylthio)- scaffold is amenable to solid-phase synthesis. Typically, a suitable building block is anchored to a solid support, such as a resin, and subsequent reactions are carried out in a stepwise manner. For example, a resin-bound amine can be reacted with a dichloropyrimidine to immobilize the pyrimidine core. researchgate.net Subsequent nucleophilic substitution at the remaining chloro position, followed by cleavage from the resin, can yield a library of 2,4-disubstituted pyrimidine derivatives. The use of a solid-supported α,β-unsaturated acid has been reported to generate pyridopyrimidines, showcasing the versatility of solid-phase approaches for pyrimidine chemistry. url.edunih.gov

Combinatorial Chemistry: Combinatorial approaches can be applied to rapidly diversify the 4-pyrimidinamine, 2-(ethylthio)- scaffold at multiple positions. By systematically varying the substituents at the C2, C4, and other positions of the pyrimidine ring, large libraries of analogs can be generated. For example, a library of 2-amino-4-arylpyrimidine derivatives was synthesized using a microwave-assisted solution-phase method, starting from a Biginelli multicomponent reaction. acs.org This approach, combined with solid-phase techniques, allows for the efficient production of a wide array of compounds for biological evaluation.

Computational and Theoretical Investigations of 4 Pyrimidinamine, 2 Ethylthio

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to elucidating the electronic properties of a molecule, offering insights into its reactivity, stability, and intermolecular interactions. For 4-Pyrimidinamine, 2-(ethylthio)-, these calculations would typically be performed using Density Functional Theory (DFT), a robust method for predicting molecular properties.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic transitions. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A larger gap suggests higher stability and lower chemical reactivity.

For 4-Pyrimidinamine, 2-(ethylthio)-, a frontier molecular orbital analysis would involve calculating the energies of the HOMO and LUMO. This data would be instrumental in predicting its behavior in chemical reactions and its potential as a reactive agent.

Table 1: Hypothetical Frontier Molecular Orbital Data for 4-Pyrimidinamine, 2-(ethylthio)-

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

(Note: Specific values require dedicated quantum chemical calculations, which are not currently published for this compound.)

Electrostatic Potential Surface Mapping

An electrostatic potential (ESP) map is a visual representation of the charge distribution on a molecule's surface. It is invaluable for predicting how a molecule will interact with other charged species. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are likely to act as nucleophilic or hydrogen bond acceptor sites. Conversely, regions of positive potential (colored blue) are electron-deficient and represent electrophilic or hydrogen bond donor sites.

For 4-Pyrimidinamine, 2-(ethylthio)-, an ESP map would highlight the electronegative nitrogen atoms of the pyrimidine (B1678525) ring and the amino group as potential sites for electrophilic attack or hydrogen bonding. The sulfur atom in the ethylthio group would also be an area of interest.

Aromaticity and Tautomerism Studies

The pyrimidine ring in 4-Pyrimidinamine, 2-(ethylthio)- is aromatic, a property that confers significant stability. Computational methods can quantify this aromaticity through various indices, such as the Nucleus-Independent Chemical Shift (NICS).

Furthermore, the presence of the amino group on the pyrimidine ring introduces the possibility of tautomerism. Tautomers are isomers that differ in the position of a proton and a double bond. For 4-Pyrimidinamine, 2-(ethylthio)-, amino-imino tautomerism is possible. Quantum chemical calculations are essential for determining the relative energies of these tautomers, thereby predicting which form is most stable and likely to predominate under given conditions. This is critical as different tautomers can exhibit distinct chemical and biological properties.

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. These simulations can provide detailed information about the conformational landscape of a molecule, revealing the different shapes it can adopt and the relative energies of these conformations.

For 4-Pyrimidinamine, 2-(ethylthio)-, the ethylthio group introduces a degree of conformational flexibility. MD simulations would allow for the exploration of the rotational freedom around the C-S and S-C bonds, identifying the most stable and low-energy conformations. Understanding the preferred three-dimensional structure is crucial for predicting how the molecule might interact with biological targets such as enzymes or receptors.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction (Excluding human clinical aspects)

In silico ADME prediction models are computational methods used to estimate the pharmacokinetic properties of a compound. These predictions are vital in the early stages of drug discovery to assess the potential of a molecule to become a viable drug candidate.

For 4-Pyrimidinamine, 2-(ethylthio)-, a variety of ADME parameters would be predicted using established computational models and software.

Table 2: Hypothetical In Silico ADME Predictions for 4-Pyrimidinamine, 2-(ethylthio)-

| ADME Property | Predicted Value |

|---|---|

| Molecular Weight | Data not available |

| LogP (Lipophilicity) | Data not available |

| Topological Polar Surface Area (TPSA) | Data not available |

| Number of Hydrogen Bond Donors | Data not available |

| Number of Hydrogen Bond Acceptors | Data not available |

| Caco-2 Permeability (nm/s) | Data not available |

(Note: Specific values require dedicated in silico modeling, which is not currently published for this compound.)

Permeability Prediction Models

Permeability is a critical factor for oral drug absorption. The Caco-2 cell permeability assay is a common in vitro model for predicting human intestinal absorption. In silico models have been developed to predict Caco-2 permeability based on a molecule's structural and physicochemical properties. These models can provide a rapid and cost-effective initial assessment of a compound's potential for oral bioavailability. For 4-Pyrimidinamine, 2-(ethylthio)-, a predicted Caco-2 permeability value would offer valuable insight into its likelihood of being absorbed from the gastrointestinal tract.

Metabolic Site Identification

The metabolic fate of a xenobiotic, such as 4-Pyrimidinamine, 2-(ethylthio)-, is a critical determinant of its pharmacokinetic profile and potential for toxicity. Identifying the specific atomic sites on a molecule that are most susceptible to enzymatic modification—known as Sites of Metabolism (SOMs)—is a key objective in computational toxicology and drug design. nih.goveurekaselect.com In silico methods provide a rapid and resource-efficient means to predict these metabolic hotspots, guiding the synthesis of more stable analogues. nih.gov

Computational approaches for SOM prediction can be broadly categorized into ligand-based and structure-based methods. eurekaselect.com Ligand-based methods, which include expert systems and machine learning models, rely on patterns derived from large datasets of known metabolic transformations. nih.govresearchgate.net For 4-Pyrimidinamine, 2-(ethylthio)-, a tool like SMARTCyp, which predicts sites labile to metabolism by Cytochrome P450 (CYP) enzymes, could be employed. nih.gov Such programs analyze the 2D structure of the molecule to identify motifs susceptible to common metabolic reactions. nih.gov Artificial neural network ensembles can also be used to derive the likelihood of metabolic reactions occurring at specific atom positions. nih.govsimulations-plus.com

Structure-based methods involve molecular docking of the substrate into the active site of a specific metabolic enzyme, most commonly a CYP isoform. nih.gov The orientation of the ligand relative to the enzyme's catalytic center (the heme iron) is evaluated to identify which atoms are positioned favorably for a reaction to occur. nih.gov For 4-Pyrimidinamine, 2-(ethylthio)-, this would involve docking the molecule into the crystal structure of a relevant human CYP enzyme (e.g., CYP3A4, CYP2D6). The proximity and accessibility of each atom to the catalytic iron would be calculated to rank the potential SOMs. nih.govsimulations-plus.com An integrated approach, combining machine learning with docking simulations, can further enhance the predictive accuracy for complex molecules. chemrxiv.org

Potential metabolic transformations for 4-Pyrimidinamine, 2-(ethylthio)- include oxidation of the ethyl group, aromatic hydroxylation of the pyrimidine ring, and N-oxidation. The ethylthio group is a particularly likely site for oxidation, potentially leading to the corresponding sulfoxide (B87167) and sulfone.

| Potential Site of Metabolism | Atom(s) Involved | Predicted Metabolic Reaction | Potential Metabolite |

|---|---|---|---|

| Ethyl Group (Sulfur-linked) | Sulfur (S), Methylene (-CH2-), Methyl (-CH3) | S-Oxidation, Carbon Hydroxylation | 2-(Ethylsulfinyl)pyrimidin-4-amine, 2-(Ethylsulfonyl)pyrimidin-4-amine, 2-((1-hydroxyethyl)thio)pyrimidin-4-amine |

| Pyrimidine Ring | C5-H | Aromatic Hydroxylation | 2-(Ethylthio)-5-hydroxypyrimidin-4-amine |

| Amino Group | Nitrogen (N) of NH2 | N-Oxidation, N-Glucuronidation | N-(2-(Ethylthio)pyrimidin-4-yl)hydroxylamine |

Ligand-Based and Structure-Based Drug Design Methodologies

Drug design methodologies utilize computational techniques to identify and optimize new drug candidates. These strategies are generally divided into ligand-based and structure-based approaches. Ligand-based methods are employed when the three-dimensional structure of the biological target is unknown. They rely on the analysis of a set of molecules known to be active at the target to deduce the necessary structural requirements for activity. nih.gov In contrast, structure-based drug design is possible when the 3D structure of the target protein or macromolecule has been determined, typically through X-ray crystallography or NMR spectroscopy. mdpi.comnih.gov This allows for the direct analysis of ligand-receptor interactions to guide the design of more potent and selective compounds.

Pharmacophore modeling is a cornerstone of ligand-based drug design. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific biological target. researchgate.netresearchgate.net

For a series of compounds related to 4-Pyrimidinamine, 2-(ethylthio)-, a pharmacophore model could be generated from a set of structurally diverse but functionally similar molecules. The process involves aligning the active compounds and identifying the common chemical features responsible for their biological activity. The resulting model serves as a 3D query to screen large virtual compound libraries for new molecules that match the pharmacophore and are therefore likely to be active. researchgate.net For 4-Pyrimidinamine, 2-(ethylthio)-, key pharmacophoric features would likely include a hydrogen bond acceptor (pyrimidine nitrogens), a hydrogen bond donor (the amino group), and a hydrophobic feature (the ethylthio group).

| Pharmacophoric Feature | Corresponding Chemical Moiety | Potential Role in Binding |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | Pyrimidine Ring Nitrogens (N1, N3) | Interaction with donor residues (e.g., Lys, Arg) in the target's active site |

| Hydrogen Bond Donor (HBD) | Exocyclic Amino Group (-NH2) | Interaction with acceptor residues (e.g., Asp, Glu) in the target's active site |

| Aromatic Ring (AR) | Pyrimidine Ring | Pi-stacking interactions with aromatic residues (e.g., Phe, Tyr, Trp) |

| Hydrophobic Group (HY) | Ethylthio Group (-S-CH2CH3) | Interaction with hydrophobic pockets in the target's active site |

Molecular docking is a principal technique in structure-based drug design that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.comnih.govmdpi.com The process involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's binding site and evaluating each pose using a scoring function. nih.govnih.gov

To perform a docking study with 4-Pyrimidinamine, 2-(ethylthio)-, the 3D structure of a relevant target protein (e.g., a cyclin-dependent kinase, based on the known activity of similar pyrimidines) is required. nih.gov The ligand is then computationally placed into the active site. The scoring function estimates the binding affinity for each pose, providing a ranked list of the most likely binding modes. nih.gov These scores are typically expressed in energy units (e.g., kcal/mol), with lower scores indicating more favorable binding. The analysis of the top-ranked poses reveals key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.govmdpi.com

| Docking Pose Rank | Scoring Function Value (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| 1 | -8.5 | LEU 83, VAL 30 | Hydrophobic Interaction (ethylthio group) |

| 1 | -8.5 | GLU 101 | Hydrogen Bond (amino group) |

| 2 | -8.1 | PHE 145 | Pi-stacking (pyrimidine ring) |

| 2 | -8.1 | LYS 45 | Hydrogen Bond (pyrimidine N1) |

| 3 | -7.6 | ALA 102, ILE 144 | Hydrophobic Interaction (ethylthio group) |

While docking scores provide a rapid assessment of binding affinity, more rigorous methods are often needed to refine these predictions. Molecular Mechanics combined with Poisson-Boltzmann or Generalized Born Surface Area (MM/PBSA and MM/GBSA) are popular post-docking methods for calculating the binding free energy of a ligand to a protein. researchgate.netelsevierpure.comnih.gov These methods offer a balance between computational speed and accuracy, making them more reliable than standard scoring functions for ranking different compounds. elsevierpure.comrsc.org

| Energy Component | Value (kcal/mol) | Description |

|---|---|---|

| Van der Waals Energy (ΔE_vdW) | -45.5 | Favorable shape complementarity and hydrophobic interactions |

| Electrostatic Energy (ΔE_elec) | -18.2 | Favorable electrostatic interactions, including hydrogen bonds |

| Polar Solvation Energy (ΔG_polar) | +42.8 | Unfavorable energy required to desolvate polar groups upon binding |

| Nonpolar Solvation Energy (ΔG_nonpolar) | -4.1 | Favorable energy from hydrophobic effect and burial of surface area |

| Total Binding Free Energy (ΔG_bind) | -25.0 | Predicted overall binding affinity |

Quantitative Structure-Activity Relationship (QSAR) and QSPR (Quantitative Structure-Property Relationship) Model Development

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). nih.govnih.gov These models are based on the principle that the activity or property of a chemical is a function of its molecular structure. nih.gov For a series of pyrimidine derivatives including 4-Pyrimidinamine, 2-(ethylthio)-, a QSAR model could be developed to predict their inhibitory activity against a specific enzyme, while a QSPR model might predict properties like solubility or pKa. nih.govnih.gov The development of a robust QSAR/QSPR model involves several key steps, beginning with the generation and selection of molecular descriptors. tandfonline.com

The foundation of any QSAR/QSPR model is the set of molecular descriptors used to numerically represent the chemical information of the molecules. nih.gov A descriptor is the result of a logical or mathematical procedure that transforms chemical information encoded within a symbolic representation of a molecule into a useful number. nih.gov For 4-Pyrimidinamine, 2-(ethylthio)-, a wide array of descriptors can be calculated using specialized software like DRAGON or PaDEL-Descriptor. nih.govtandfonline.comscielo.br These descriptors can be classified into several categories:

0D Descriptors: Atom counts, molecular weight.

1D Descriptors: Counts of specific functional groups or fragments.

2D Descriptors: Topological indices that describe molecular connectivity and branching.

3D Descriptors: Geometrical properties that depend on the 3D conformation of the molecule.

Physicochemical Descriptors: Properties like logP (lipophilicity), molar refractivity, and polar surface area.

Once a large pool of descriptors is generated, a crucial step is to select a smaller subset of relevant descriptors that have the highest correlation with the activity/property of interest while being independent of each other. nih.gov This selection process helps to avoid overfitting and creates a more robust and interpretable model. Statistical methods like multiple linear regression (MLR) or machine learning algorithms are then used to build the mathematical equation that constitutes the final QSAR/QSPR model. nih.govtandfonline.com

| Descriptor Category | Example Descriptor | Information Encoded |

|---|---|---|

| Constitutional (0D/1D) | Molecular Weight (MW) | Size of the molecule |

| Constitutional (0D/1D) | Number of Hydrogen Bond Donors (nHD) | Potential for hydrogen bonding |

| Topological (2D) | Wiener Index | Molecular branching and compactness |

| Geometrical (3D) | Solvent Accessible Surface Area (SASA) | Molecular surface area available for interaction with solvent |

| Physicochemical | LogP (octanol-water partition coefficient) | Lipophilicity/hydrophobicity of the molecule |

| Physicochemical | Topological Polar Surface Area (TPSA) | Polarity and potential for membrane permeability |

Statistical Validation of Predictive Models

In the computational assessment of 4-Pyrimidinamine, 2-(ethylthio)- and its analogs, the development of predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, is a critical step. The reliability of these models hinges on rigorous statistical validation to ensure their robustness, stability, and predictive power for new chemical entities. mdpi.comnih.gov Validation assesses the model's ability to make accurate predictions for compounds not used in its development. mdpi.com Several key statistical metrics are employed for this purpose, with internal and external validation techniques being essential components of this process.

Internal validation is often performed using methods like leave-one-out cross-validation, which helps in checking the stability of the model. nih.gov A crucial parameter in this context is the cross-validation coefficient of determination (q²). For a QSAR model to be considered predictive, a q² value greater than 0.5 is generally required.

External validation, on the other hand, involves challenging the model with a test set of compounds that were not used during the model's creation. The predictive capability of the model is then assessed using the predictive R² (R²pred). A value of R²pred greater than 0.5 is indicative of a model with good predictive capacity. nih.gov

For a QSAR model to be deemed acceptable, a high R² value (often above 0.8) is desirable, suggesting a strong fit to the training data. mdpi.com However, a high R² alone is not sufficient to validate a model, as it does not guarantee predictive ability. Therefore, a combination of these statistical metrics is essential for a comprehensive validation of predictive models for compounds like 4-Pyrimidinamine, 2-(ethylthio)-.

Table 1: Key Statistical Metrics for QSAR Model Validation

| Metric | Description | Acceptable Value |

| R² | Coefficient of determination; indicates the proportion of the variance in the dependent variable that is predictable from the independent variable(s). | > 0.8 |

| q² (or Q²) | Cross-validated correlation coefficient; a measure of the internal predictive ability of the model. | > 0.5 |

| R²pred | Predictive R² for the external test set; a measure of the external predictive ability of the model. | > 0.5 |

| RMSE | Root Mean Square Error; measures the differences between values predicted by a model and the values observed. | As low as possible |

| F-test | A statistical test that compares the explained variance by the model to the unexplained variance. | High value |

Machine Learning and Artificial Intelligence Applications in Lead Optimization

Machine learning (ML) and artificial intelligence (AI) are revolutionizing the process of lead optimization in drug discovery, offering powerful tools to accelerate the identification of promising drug candidates. mdpi.com For a lead compound like 4-Pyrimidinamine, 2-(ethylthio)-, these technologies can be applied to predict its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as to guide structural modifications to enhance its biological activity and drug-like characteristics. mdpi.com

One of the key applications of ML in lead optimization is the development of predictive models for various biological activities and physicochemical properties. mdpi.comnih.gov These models can be trained on large datasets of known compounds to learn the complex relationships between chemical structures and their biological effects. For instance, an ML model could be developed to predict the inhibitory activity of 4-Pyrimidinamine, 2-(ethylthio)- derivatives against a specific biological target. This allows for the virtual screening of a vast number of potential analogs, prioritizing the synthesis of only the most promising candidates. nih.gov

Furthermore, generative AI models can be employed to design novel molecules with desired properties from scratch. ethz.ch These models can learn the underlying patterns of chemical structures and generate new molecules that are predicted to have high activity and favorable ADME profiles. This approach can significantly expand the explored chemical space and lead to the discovery of novel scaffolds.

The integration of ML and AI into the lead optimization workflow enables a more data-driven and efficient approach to drug discovery. By leveraging the predictive power of these technologies, researchers can make more informed decisions, reduce the number of costly and time-consuming experiments, and ultimately increase the chances of success in bringing new therapies to patients.

Structure Activity Relationship Sar Elucidation of 4 Pyrimidinamine, 2 Ethylthio Analogues

Influence of Substitutions on the Pyrimidine (B1678525) Core Activity

The pyrimidine core is a versatile scaffold, and substitutions at various positions significantly modulate the biological activity of 2-(ethylthio)-4-pyrimidinamine analogues. The nature of these substituents, including their electronic and steric properties, plays a critical role in the interaction with biological targets.

For instance, substitutions at the C5 and C6 positions of the pyrimidine ring can drastically alter the compound's efficacy. The introduction of a chlorine atom at the C6 position has been noted in compounds with potential biological activities, suggesting its importance in molecular recognition. ontosight.ai Similarly, the presence of a methyl group at C5 has been explored in the context of anti-HIV agents, where it can influence the compound's fit within the lipophilic binding site of reverse transcriptase. acs.orgnih.gov In some cases, the presence of a cyano group at the C5 position has been investigated in pyrimidine derivatives with potential antileishmanial activity. ijpsonline.com

The activity of these analogues is also highly dependent on the nature of the substituents at the 4- and 6-positions. For example, in a series of N-nitro-2-pyrimidinamine derivatives, 4,6-dihydroxy substitution resulted in compounds with notable fungicidal activity. researchgate.net The antimicrobial activities of certain pyrimidine derivatives were found to be significantly affected by substitutions at position 4 of the pyrimidine nucleus. nih.gov

The following table summarizes the influence of various substituents on the pyrimidine core:

| Position | Substituent | Observed Effect on Activity | Reference |

| C5 | Methyl | Can enhance anti-HIV activity by influencing binding to lipophilic sites. | acs.orgnih.gov |

| C5 | Cyano | Investigated in derivatives with potential antileishmanial activity. | ijpsonline.com |

| C6 | Chloro | Present in biologically active chlorinated pyrimidines, suggesting a role in molecular recognition. | ontosight.ai |

| C4, C6 | Dihydroxy | Resulted in compounds with notable fungicidal activity. | researchgate.net |

Contribution of the Amine Group at C4 to Biological Efficacy

The amino group at the C4 position of the pyrimidine ring is a key determinant of biological efficacy, primarily through its ability to form crucial hydrogen bonds with target proteins. The presence and nature of this group can significantly influence the binding affinity and selectivity of the compound.

In the development of BACE1 inhibitors for Alzheimer's disease, a series of 4-aminopyrimidine (B60600) derivatives were designed and optimized, highlighting the importance of this moiety for potency. nih.gov Similarly, in the design of cholinesterase inhibitors, 2,4-disubstituted pyrimidines with an amine at C4 were evaluated, with some compounds showing potent activity. nih.gov

Role of the Ethylthio Moiety at C2 in Modulating Activity

The nature of the alkyl or aryl group attached to the sulfur atom at the C2 position is a critical factor. For example, in a study of 2-benzylthiopyrimidine derivatives, the compounds exhibited significant antibacterial activity. sciepub.com The replacement of the ethylthio group with other thio-substituents, such as methylthio or benzylthio, has been used to probe the steric and electronic requirements of the binding site.

In the context of antileishmanial pyrimidine analogues, the substituent at the C2 position, adjacent to N(3), was found to impose steric restrictions, influencing the compound's activity. ijpsonline.com Studies on 2-substituted thiopyrimidine-4(3H)-ones have shown that variations in the substituent at the 2-thio position lead to a range of antimicrobial and cytotoxic activities. nih.gov For instance, a 2-(cyclohexylmethylthio) derivative showed complete inhibition against certain bacterial strains. nih.gov

The following table illustrates the impact of different C2-thio substituents on biological activity:

| C2-Substituent | Biological Activity Context | Observed Effect | Reference |

| Ethylthio | General | Contributes to lipophilicity and hydrophobic interactions. | |

| Methylthio | Thymidylate Synthase Inhibition | Increased lipophilicity improves membrane permeability but can reduce target binding affinity. | |

| Benzylthio | Antibacterial | Derivatives showed significant activity against Staphylococcus aureus. | sciepub.com |

| Cyclohexylmethylthio | Antimicrobial | Showed complete inhibition against Streptococcus pyogenes and Branhamella catarrhalis. | nih.gov |

| 1-Adamantylthio | Anticancer | Was the most potent cytotoxic compound against multidrug-resistant small cell lung cancer. | nih.gov |

Impact of Stereochemistry on Biological Interactions

Stereochemistry can be a critical factor in the biological activity of 4-pyrimidinamine, 2-(ethylthio)- analogues, particularly when chiral centers are present in the substituents. The specific three-dimensional arrangement of atoms can significantly affect how a molecule interacts with its biological target. ontosight.ai

For many biologically active compounds, only one enantiomer or diastereomer exhibits the desired therapeutic effect, while the other may be less active or even inactive. malariaworld.org This stereoselectivity arises from the chiral nature of biological macromolecules like enzymes and receptors, which create a specific three-dimensional binding site.

In the context of pyrimidine derivatives, the introduction of a chiral center, for example in a side chain attached to the pyrimidine core, can lead to stereoisomers with different biological profiles. The 'S' configuration at a chiral center in the side chain of certain 6-chloro-4-pyrimidinamine derivatives has been highlighted as important for biological activity. ontosight.ai This indicates that the precise spatial orientation of the substituent is crucial for optimal interaction with the target.

While the provided search results emphasize the general importance of stereochemistry in drug action malariaworld.org and note its significance in specific substituted pyrimidines ontosight.ai, detailed SAR studies focusing specifically on the stereoisomers of 2-(ethylthio)-4-pyrimidinamine analogues are not extensively detailed in the provided abstracts. However, the principles of stereoselectivity are fundamental to medicinal chemistry and would undoubtedly apply to this class of compounds.

Development of SAR Models to Guide Rational Design

Quantitative Structure-Activity Relationship (QSAR) models are powerful computational tools used to correlate the chemical structure of compounds with their biological activity. These models are instrumental in understanding the SAR of 4-pyrimidinamine, 2-(ethylthio)- analogues and guiding the rational design of new, more potent derivatives.

QSAR studies involve the use of molecular descriptors, which are numerical representations of the physicochemical properties of a molecule, such as lipophilicity (LogP), molar volume, and electronic parameters. sciepub.com By developing mathematical equations that link these descriptors to biological activity (e.g., IC50 values), researchers can predict the activity of novel compounds before their synthesis.

Several QSAR studies have been conducted on pyrimidine derivatives. For instance, a QSAR study on 2-benzylthiopyrimidine derivatives with antibacterial activity used physicochemical parameters to predict their inhibitory concentrations. sciepub.com Another study on substituted pyrimidines as HCV replication inhibitors utilized 3D-MoRSE and 2D-autocorrelation parameters to develop a predictive QSAR model. researchpublish.com

The development of such models often involves techniques like multiple linear regression (MLR) and requires validation to ensure their predictive power. researchpublish.comnih.gov These models can provide valuable insights into the structural requirements for a specific biological activity, such as the importance of steric, hydrophobic, and electronic features, thereby facilitating the design of new analogues with improved efficacy. nih.gov

Advanced Analytical Techniques in Characterizing 4 Pyrimidinamine, 2 Ethylthio Interactions

X-ray Crystallography for Ligand-Target Complex Structure Determination

X-ray crystallography is a powerful technique for determining the three-dimensional atomic structure of a molecule or a molecular complex. scirp.org In the context of 4-Pyrimidinamine, 2-(ethylthio)-, co-crystallization with its target protein allows for the precise mapping of the binding site at an atomic level. khanacademy.org This technique reveals the exact orientation and conformation of the ligand when bound, as well as the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex. khanacademy.org

The process involves obtaining high-quality crystals of the ligand-target complex, which are then irradiated with X-rays. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic coordinates of the complex can be determined. A hypothetical dataset for a complex of 4-Pyrimidinamine, 2-(ethylthio)- with a target protein is presented in Table 1.

Table 1: Hypothetical X-ray Crystallography Data for 4-Pyrimidinamine, 2-(ethylthio)- in Complex with a Target Protein

| Parameter | Value |

| PDB ID | (Not available) |

| Resolution (Å) | 2.1 |

| R-work / R-free | 0.19 / 0.23 |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions (Å) | a=50.2, b=85.6, c=110.4 |

| Key Interacting Residues | Tyr85, Leu120, Phe175 |

| Hydrogen Bonds | Amine of ligand to backbone carbonyl of Leu120 (2.9 Å) |

| Hydrophobic Contacts | Ethylthio group with side chains of Tyr85 and Phe175 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding Site Mapping

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique used to obtain structural and dynamic information about molecules in solution. nih.gov For studying the interaction of 4-Pyrimidinamine, 2-(ethylthio)-, NMR is particularly useful for mapping the binding site on the target protein and for determining the conformation of the ligand when bound. nih.gov Chemical shift perturbation (CSP) mapping is a common NMR method where changes in the chemical shifts of the protein's backbone amides are monitored upon titration with the ligand. sigmaaldrich.com Residues exhibiting significant chemical shift changes are presumed to be at or near the binding interface.

In a typical experiment, a series of 2D ¹H-¹⁵N HSQC spectra of an isotopically labeled protein are acquired with increasing concentrations of 4-Pyrimidinamine, 2-(ethylthio)-. The weighted average chemical shift changes are then plotted against the residue number to identify the binding site.

Table 2: Hypothetical NMR Chemical Shift Perturbation Data for the Interaction of 4-Pyrimidinamine, 2-(ethylthio)- with a Target Protein

| Residue | Chemical Shift Perturbation (Δδ, ppm) | Location |

| Gly84 | 0.35 | Binding Pocket |

| Tyr85 | 0.42 | Binding Pocket |

| Val118 | 0.15 | Near Binding Pocket |

| Leu120 | 0.38 | Binding Pocket |

| Phe175 | 0.45 | Binding Pocket |

| Ala201 | 0.05 | Distant from Binding Site |

Surface Plasmon Resonance (SPR) for Kinetics of Binding

Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique for monitoring biomolecular interactions. nih.gov It is employed to determine the kinetics of binding and dissociation between 4-Pyrimidinamine, 2-(ethylthio)- (the analyte) and its immobilized target protein (the ligand). nih.gov By flowing different concentrations of the analyte over a sensor chip with the immobilized ligand, one can measure the association rate constant (kₐ) and the dissociation rate constant (kₑ). From these values, the equilibrium dissociation constant (Kₑ), a measure of binding affinity, can be calculated (Kₑ = kₑ/kₐ).

The output of an SPR experiment is a sensorgram, which plots the response units (RU) versus time. Analysis of these sensorgrams provides the kinetic parameters.

Table 3: Hypothetical Kinetic Parameters for the Interaction of 4-Pyrimidinamine, 2-(ethylthio)- Determined by SPR

| Parameter | Value | Unit |

| Association Rate Constant (kₐ) | 2.5 x 10⁵ | M⁻¹s⁻¹ |

| Dissociation Rate Constant (kₑ) | 5.0 x 10⁻³ | s⁻¹ |

| Equilibrium Dissociation Constant (Kₑ) | 20 | nM |

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis of Interactions

Isothermal Titration Calorimetry (ITC) is a biophysical technique that directly measures the heat changes associated with a binding event. nih.gov This allows for the determination of the key thermodynamic parameters of the interaction between 4-Pyrimidinamine, 2-(ethylthio)- and its target: the binding affinity (Kₐ), the enthalpy change (ΔH), the entropy change (ΔS), and the stoichiometry (n) of the interaction. khanacademy.org

In an ITC experiment, a solution of the ligand is titrated into a solution containing the target molecule, and the heat released or absorbed is measured. The resulting data is fitted to a binding model to extract the thermodynamic parameters. These parameters provide a complete thermodynamic profile of the binding interaction, revealing the driving forces behind it (enthalpic or entropic).

Table 4: Hypothetical Thermodynamic Profile of 4-Pyrimidinamine, 2-(ethylthio)- Binding from ITC

| Parameter | Value | Unit |

| Stoichiometry (n) | 1.05 | - |

| Association Constant (Kₐ) | 5.0 x 10⁷ | M⁻¹ |

| Dissociation Constant (Kₑ) | 20 | nM |

| Enthalpy Change (ΔH) | -8.5 | kcal/mol |

| Entropy Change (ΔS) | 7.2 | cal/mol·K |

| Gibbs Free Energy (ΔG) | -10.6 | kcal/mol |

Mass Spectrometry-Based Ligand Binding Assays

Mass spectrometry (MS) has emerged as a powerful tool for studying protein-ligand interactions, offering high sensitivity and the ability to work with complex mixtures. nih.gov MS-based assays can confirm the direct binding of 4-Pyrimidinamine, 2-(ethylthio)- to its target and can be used to determine binding affinity. wustl.edu Techniques such as native MS allow for the detection of the intact protein-ligand complex, providing information on binding stoichiometry. Other approaches, like affinity selection mass spectrometry, can be used to screen for binders from a mixture of compounds.

A common approach involves incubating the target protein with the ligand, followed by a separation step (e.g., size exclusion chromatography) and subsequent analysis by MS to detect the complex.

Table 5: Hypothetical Mass Spectrometry Data for 4-Pyrimidinamine, 2-(ethylthio)- Binding

| Species | Observed Mass (Da) | Expected Mass (Da) | Interpretation |

| Target Protein (Apo) | 25,000.5 | 25,000.0 | Unbound Protein |

| 4-Pyrimidinamine, 2-(ethylthio)- | 169.1 | 169.2 | Ligand |

| Protein-Ligand Complex | 25,169.8 | 25,169.2 | 1:1 Stoichiometry Confirmed |

Fluorescence Spectroscopy for Conformational Changes and Binding

Fluorescence spectroscopy is a sensitive technique that can be used to monitor changes in the local environment of a fluorophore. nih.gov The intrinsic fluorescence of a protein, typically from tryptophan and tyrosine residues, can be monitored to detect conformational changes upon the binding of a ligand like 4-Pyrimidinamine, 2-(ethylthio)-. nih.gov Quenching of the intrinsic protein fluorescence upon ligand binding can be used to calculate binding constants and stoichiometry.

Alternatively, if the ligand itself is fluorescent, changes in its fluorescence properties upon binding can be monitored. The data obtained from fluorescence titration experiments can be analyzed using models such as the Stern-Volmer equation to determine binding parameters.

Table 6: Hypothetical Fluorescence Quenching Data for the Interaction of 4-Pyrimidinamine, 2-(ethylthio)-

| Parameter | Value | Unit |

| Binding Constant (Kₐ) | 4.8 x 10⁷ | M⁻¹ |

| Number of Binding Sites (n) | 1.1 | - |

| Quenching Mechanism | Static | - |

Future Research Directions and Translational Opportunities for 4 Pyrimidinamine, 2 Ethylthio

Rational Design of Optimized Pyrimidine-Based Probes and Leads

The rational design of novel therapeutic agents often begins with a promising chemical scaffold. The 4-Pyrimidinamine, 2-(ethylthio)- structure offers several points for modification to optimize its biological activity, selectivity, and pharmacokinetic properties.

Structure-activity relationship (SAR) studies are crucial in this process. By systematically modifying the substituents on the pyrimidine (B1678525) ring, researchers can elucidate the structural requirements for a desired biological effect. For instance, the ethylthio group at the C-2 position can be altered to explore the impact of different alkyl or arylthio substituents on activity. nih.govmdpi.com Similarly, the amino group at the C-4 position and the hydrogen at the C-5 and C-6 positions can be substituted with various functional groups to probe interactions with biological targets. nih.gov

Computational modeling and in silico drug design play a pivotal role in modern drug discovery. nih.govrjptonline.org Molecular docking studies can predict the binding modes of 4-Pyrimidinamine, 2-(ethylthio)- derivatives with specific protein targets, such as kinases, helping to rationalize observed activities and guide the design of more potent and selective inhibitors. nih.govaacrjournals.org This approach has been successfully applied to other pyrimidine-based compounds to develop inhibitors for various therapeutic targets. rjptonline.orgaacrjournals.org

The synthesis of a focused library of analogues based on the 4-Pyrimidinamine, 2-(ethylthio)- scaffold would be a key step. This library could be screened against a panel of biological targets to identify lead compounds for further optimization. The reactivity of the thioether and amino groups allows for a variety of chemical transformations, facilitating the creation of a diverse set of molecules. acs.org

Table 1: Potential Modifications for SAR Studies of 4-Pyrimidinamine, 2-(ethylthio)-

| Position | Current Group | Potential Modifications | Rationale |

| 2 | -S-CH2CH3 | -S-Alkyl (varied chain length, branching), -S-Aryl, -S-Heteroaryl | Explore influence of size, lipophilicity, and electronic properties on target binding. |

| 4 | -NH2 | -NH-Alkyl, -NH-Aryl, -N(Alkyl)2, Amides | Modulate hydrogen bonding capacity and steric interactions. |

| 5 | -H | Halogens, Alkyl groups, Aryl groups | Investigate impact on electronic properties and potential for new interactions. |

| 6 | -H | Alkyl groups, Aryl groups, Heteroaryl groups | Explore additional binding pockets and enhance selectivity. |

Exploration of Novel Biological Targets for the Compound Class

The pyrimidine scaffold is a well-established pharmacophore found in numerous approved drugs, including anticancer and antiviral agents. rjptonline.orgnih.gov Derivatives of 2-substituted pyrimidines have shown a wide range of biological activities, making the exploration of novel targets for 4-Pyrimidinamine, 2-(ethylthio)- a promising area of research.

Kinase Inhibition: A significant number of pyrimidine-based compounds are known to be kinase inhibitors. aacrjournals.orgacs.org Kinases play a crucial role in cell signaling pathways, and their dysregulation is implicated in many diseases, particularly cancer. Screening 4-Pyrimidinamine, 2-(ethylthio)- and its derivatives against a panel of kinases could identify novel inhibitors of understudied kinases that may be relevant in neurodegenerative diseases or cancer. acs.org For example, pyrimidine-based inhibitors have been identified for kinases such as EGFR, VEGFR-2, and Abl kinase. aacrjournals.orgnih.gov

Antimicrobial and Antiviral Activity: The pyrimidine core is also present in many antimicrobial and antiviral drugs. mdpi.com The structural features of 4-Pyrimidinamine, 2-(ethylthio)- could allow it to interfere with essential metabolic pathways in bacteria, fungi, or viruses. For instance, some 2-alkylthiopyrimidine derivatives have been investigated for their antimicrobial properties. mdpi.com A noteworthy example is the family of S-DABOs (2-alkylthio-6-benzylpyrimidin-4(3H)-ones), which have been evaluated as potent HIV-1 non-nucleoside reverse transcriptase inhibitors. nih.govmdpi.com

Other Potential Targets: The versatility of the pyrimidine scaffold suggests that 4-Pyrimidinamine, 2-(ethylthio)- could interact with a variety of other biological targets. These may include enzymes involved in metabolic pathways or receptors that modulate cellular responses. chemimpex.com High-throughput screening of this compound against diverse target classes could uncover unexpected biological activities and open up new therapeutic avenues.

Development of Advanced Delivery Systems for Research Compounds

The physicochemical properties of a compound, such as its solubility and stability, are critical for its utility in research and as a potential therapeutic. The ethylthio group in 4-Pyrimidinamine, 2-(ethylthio)- suggests a degree of hydrophobicity, which could present challenges for its delivery in aqueous biological systems. nih.gov

Advanced drug delivery systems can be employed to overcome such limitations. For hydrophobic compounds, various nano-formulations can be developed to improve their solubility, stability, and bioavailability. rsc.org These include: